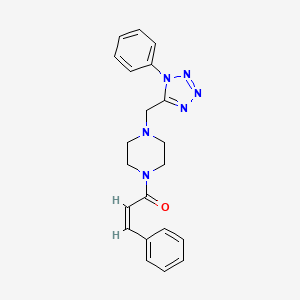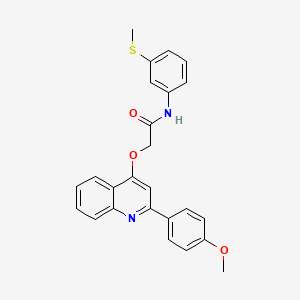
IPR-803
Overview
Description
IPR803 is a potent inhibitor of the urokinase-type plasminogen activator receptor and urokinase-type plasminogen activator protein-protein interaction. This compound has shown significant anti-tumor activity by directly binding to the urokinase-type plasminogen activator receptor with a dissociation constant of 0.2 micromolar . It is primarily used in research settings to study its effects on cancer cell invasion, adhesion, and migration.
Mechanism of Action
Target of Action
IPR-803, also known as “3-[[12-(Azepan-1-yl)-8-oxo-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-10-yl]amino]benzoic acid” or “3-{[3-(1-AZEPANYL)-6-OXO-6H-ANTHRA[1,9-CD]ISOXAZOL-5-YL]AMINO}BENZOIC ACID”, is a potent inhibitor of the uPAR•uPA protein-protein interaction (PPI) . The primary target of this compound is uPAR (Urokinase Plasminogen Activator Receptor) .
Mode of Action
This compound binds directly to uPAR with a sub-micromolar affinity . This binding prevents uPA (Urokinase Plasminogen Activator) from interacting with uPAR, effectively inhibiting the uPAR•uPA protein-protein interaction .
Biochemical Pathways
The uPAR•uPA protein-protein interaction is involved in signaling and proteolytic events that promote tumor invasion and metastasis . Nearly every step of cancer metastasis, including cell migration, adhesion, angiogenesis, and invasion implicates uPAR . By inhibiting the uPAR•uPA interaction, this compound can block these processes and reduce the invasiveness of cancer cells .
Pharmacokinetics
When administered orally, this compound reaches a concentration of 5 μM in plasma . The level of the compound in tumor tissue also reaches a high concentration of up to 10 μM and is stable even after 10 hours . This accumulation of the compound in the tumor ensures constant binding to uPAR and inhibition of uPA binding . The oral bioavailability of this compound is relatively low, only about 4% .
Result of Action
This compound shows higher potency in blocking breast cancer invasion in cellular studies . It effectively inhibits matrix metalloproteinase (MMP-9) mediated degradation of gelatin in a concentration-dependent manner . This compound inhibits cell growth with an IC50 of 58 μM . Furthermore, in the presence of this compound, a concentration-dependent impairment of cell adhesion is observed .
Action Environment
The environment can influence the action, efficacy, and stability of this compound. For instance, the compound’s concentration in the tumor tissue can be affected by factors such as the rate of drug metabolism and excretion, the presence of drug transporters, and the tumor’s vascular supply . .
Biochemical Analysis
Biochemical Properties
IPR-803 plays a significant role in biochemical reactions, particularly in the inhibition of the uPAR•uPA protein-protein interaction . It binds directly to uPAR, a protein involved in cell migration, adhesion, angiogenesis, and invasion . This interaction inhibits the proteolytic events promoted by uPAR•uPA, thereby blocking tumor invasion .
Cellular Effects
In cellular studies, this compound has shown to effectively prevent uPA from binding to uPAR, supporting its role as a direct inhibitor of the PPI . It also effectively inhibits matrix metalloproteinase (MMP-9) mediated degradation of gelatin in a concentration-dependent manner . Furthermore, this compound inhibits MDA-MB-231 cell growth with an IC50 of 58 μM .
Molecular Mechanism
The molecular mechanism of this compound involves direct binding to uPAR with sub-micromolar affinity . This binding inhibits the uPAR•uPA protein-protein interaction, thereby preventing uPA from binding to uPAR . This inhibition disrupts the proteolytic events promoted by uPAR•uPA, leading to the blockage of tumor invasion .
Dosage Effects in Animal Models
In animal models, this compound (200 mg/kg; oral gavage; three times a week; for 5 weeks) has been shown to impair breast cancer metastasis . It has little effect on tumor growth, in agreement with its weak cytotoxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of IPR803 involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the core structure: This involves the reaction of specific aromatic compounds under controlled conditions to form the core structure of IPR803.
Functionalization: The core structure is then functionalized with various substituents to enhance its binding affinity and specificity towards the urokinase-type plasminogen activator receptor.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to achieve high purity.
Industrial Production Methods
Industrial production of IPR803 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with stringent quality control measures in place to ensure consistency. The compound is typically produced in batch processes, with each batch undergoing rigorous testing for purity and activity.
Chemical Reactions Analysis
Types of Reactions
IPR803 undergoes several types of chemical reactions, including:
Oxidation: IPR803 can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: IPR803 can participate in substitution reactions, where specific functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used, depending on the desired substitution.
Major Products
The major products formed from these reactions include various derivatives of IPR803, each with distinct chemical and biological properties. These derivatives are often studied to understand the structure-activity relationship of the compound.
Scientific Research Applications
IPR803 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study protein-protein interactions and the development of inhibitors.
Biology: Employed in cellular studies to investigate its effects on cell adhesion, migration, and invasion.
Medicine: Explored for its potential therapeutic applications in cancer treatment, particularly in inhibiting metastasis.
Industry: Utilized in the development of new anti-cancer drugs and as a tool compound in drug discovery research
Comparison with Similar Compounds
Similar Compounds
IPR456: Another inhibitor of the urokinase-type plasminogen activator receptor with similar binding affinity.
IPR789: A compound with a different core structure but similar inhibitory activity against the urokinase-type plasminogen activator receptor.
Uniqueness
IPR803 is unique in its high potency and specificity towards the urokinase-type plasminogen activator receptor. Its ability to inhibit multiple steps of cancer metastasis, including cell adhesion, migration, and invasion, makes it a valuable tool in cancer research. Additionally, its favorable pharmacokinetic properties, such as high tumor tissue concentration and stability, further enhance its potential as a therapeutic agent .
Properties
IUPAC Name |
3-[[12-(azepan-1-yl)-8-oxo-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-10-yl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O4/c31-25-18-10-3-4-11-19(18)26-23-22(25)20(28-17-9-7-8-16(14-17)27(32)33)15-21(24(23)29-34-26)30-12-5-1-2-6-13-30/h3-4,7-11,14-15,28H,1-2,5-6,12-13H2,(H,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAEULQWANHYLGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=CC(=C3C4=C(C5=CC=CC=C5C3=O)ON=C24)NC6=CC=CC(=C6)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[2-(2,3-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2827422.png)

![3,4-Dihydro-5H-spiro[benzo[f][1,4]oxazepine-2,4'-piperidin]-5-one hydrochloride](/img/structure/B2827425.png)


![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-diphenylpropanamide](/img/structure/B2827429.png)
![7-chloro-4-((3,5-dimethylisoxazol-4-yl)methyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2827431.png)
![6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-chlorobenzoate](/img/structure/B2827432.png)

![2-({6-[4-(1H-imidazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2827439.png)
![4-ethoxy-N-[2-methoxy-4-(methylsulfanyl)butyl]benzamide](/img/structure/B2827440.png)
